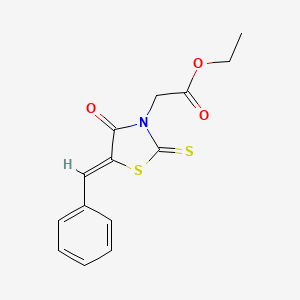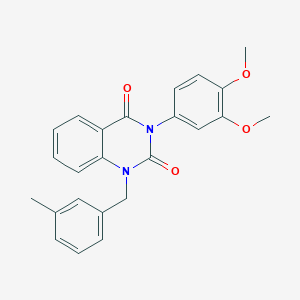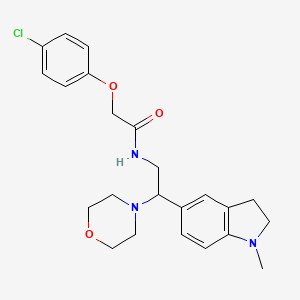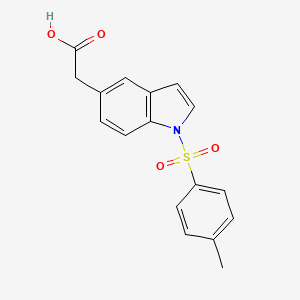
3-((4-chlorophenyl)sulfonyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound , 3-((4-chlorophenyl)sulfonyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)propanamide, is a chemically synthesized molecule that appears to be related to a class of compounds known for their potential biological activities. While the specific compound is not directly mentioned in the provided papers, the structural motifs such as the 4-chlorophenyl group and the oxadiazole ring are present in the compounds discussed in the papers, which are associated with antiviral and anticancer activities .
Synthesis Analysis
The synthesis of related compounds involves multiple steps starting from 4-chlorobenzoic acid. In one of the papers, a six-step synthesis is described, which includes esterification, hydrazination, salt formation, cyclization, conversion to sulfonyl chloride, and finally, nucleophilic attack by amines to yield sulfonamide derivatives . Although the exact synthesis of the compound is not detailed, it is likely to involve similar synthetic strategies, particularly the formation of the sulfonyl group and the attachment of the oxadiazole ring.
Molecular Structure Analysis
The molecular structure of the compound includes several key functional groups: a sulfonyl group attached to a 4-chlorophenyl moiety, an oxadiazole ring, and a tetrahydronaphthalene group. These groups are known to influence the biological activity of the molecule. The presence of the oxadiazole ring, in particular, is a common feature in compounds with reported anticancer activity .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds suggest that the compound may also undergo reactions typical for sulfonamides and oxadiazoles. This includes the potential for nucleophilic substitution reactions at the sulfonyl group and electrophilic substitution at the aromatic rings .
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not provided, the properties of similar compounds can be inferred. Sulfonamides typically have good solubility in polar solvents and may exhibit solid-state stability. The oxadiazole ring can contribute to the rigidity of the molecule and potentially affect its ability to interact with biological targets. The presence of the 4-chlorophenyl group can influence the electronic properties of the molecule, potentially affecting its reactivity and biological activity .
Wissenschaftliche Forschungsanwendungen
Synthesis and Therapeutic Potential A study by Rehman et al. (2018) focused on the synthesis of new N-substituted derivatives of a compound with a similar structure, aimed at evaluating new drug candidates for Alzheimer’s disease. This research underscores the importance of chemical modifications in enhancing biological activity and therapeutic potential (Rehman et al., 2018).
Anticancer Properties Another relevant study involves the synthesis of derivatives with the aim of developing antithromboxane therapies. The study by Wang et al. (2014) reveals the potential of such compounds to inhibit thromboxane A2 receptor signaling, suggesting a promising lead for the development of anticancer therapies (Wang et al., 2014).
Structural and Molecular Docking Studies Further, Al-Hourani et al. (2015) conducted docking studies and crystal structure analysis on tetrazole derivatives, highlighting the significance of understanding molecular orientations and interactions within biological systems (Al-Hourani et al., 2015).
Herbicidal Activity Research by Hosokawa et al. (2001) on the synthesis of optically active derivatives showcased their herbicidal activity, demonstrating the diverse applications of such compounds beyond human health, into agricultural practices (Hosokawa et al., 2001).
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O4S/c22-17-7-9-18(10-8-17)30(27,28)12-11-19(26)23-21-25-24-20(29-21)16-6-5-14-3-1-2-4-15(14)13-16/h5-10,13H,1-4,11-12H2,(H,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKBUIQJCZWEWJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)CCS(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-chlorophenyl)sulfonyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Cyclopropyl-2-[(3-pyridinylmethyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2518618.png)




![6-Amino-4-cyclohex-3-en-1-yl-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2518625.png)
![6-(4-Methoxyphenyl)-3-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2518626.png)






